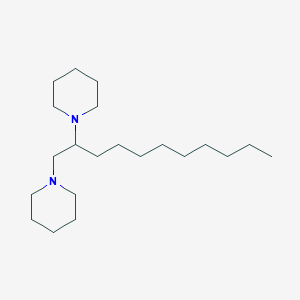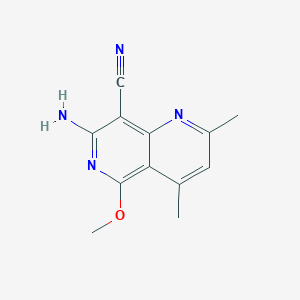
1,1'-(Undecane-1,2-diyl)dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Undecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an undecane chain
Méthodes De Préparation
The synthesis of 1,1’-(Undecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with an undecane derivative. One common method includes the use of N-chloroethyl piperidine hydrochloride and thiodiglycol in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
1,1’-(Undecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,1’-(Undecane-1,2-diyl)dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1,1’-(Undecane-1,2-diyl)dipiperidine involves its interaction with molecular targets, primarily through the piperidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,1’-(Undecane-1,2-diyl)dipiperidine can be compared with other similar compounds, such as:
1,1’-(Tridecane-1,2-diyl)dipiperidine: Similar structure but with a longer alkane chain.
1,1’-Carbonyldipiperidine: Contains a carbonyl group instead of an alkane chain.
N,N-Dimethylpiperidinium derivatives: These compounds have different substituents on the piperidine rings, affecting their chemical properties and applications .
The uniqueness of 1,1’-(Undecane-1,2-diyl)dipiperidine lies in its specific chain length and the presence of two piperidine rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
89632-12-2 |
|---|---|
Formule moléculaire |
C21H42N2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
1-(1-piperidin-1-ylundecan-2-yl)piperidine |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-10-15-21(23-18-13-9-14-19-23)20-22-16-11-8-12-17-22/h21H,2-20H2,1H3 |
Clé InChI |
FEJHHDIKILOKSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)


![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
